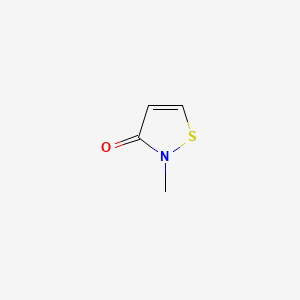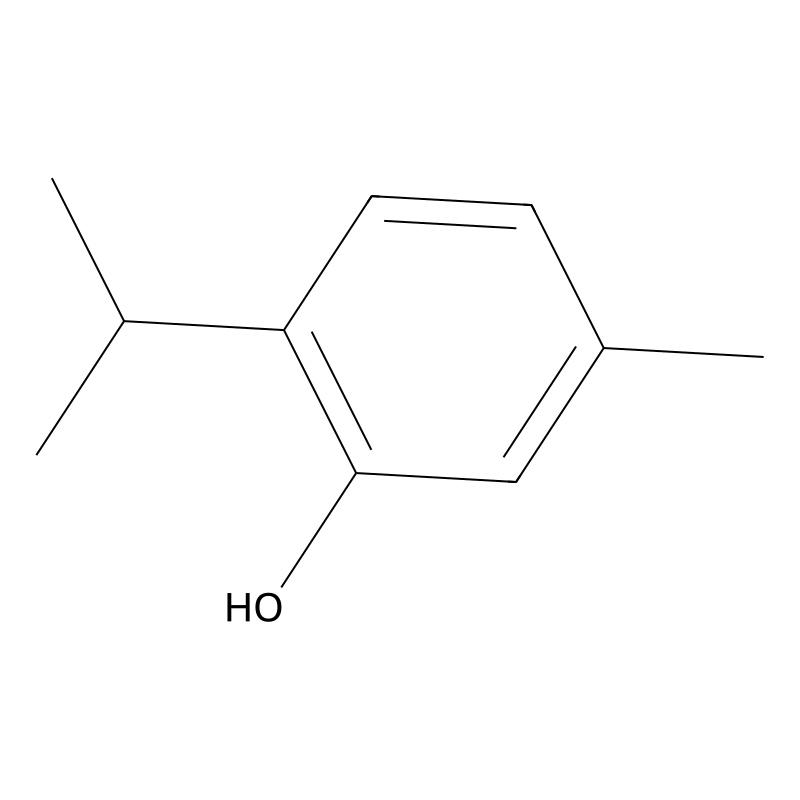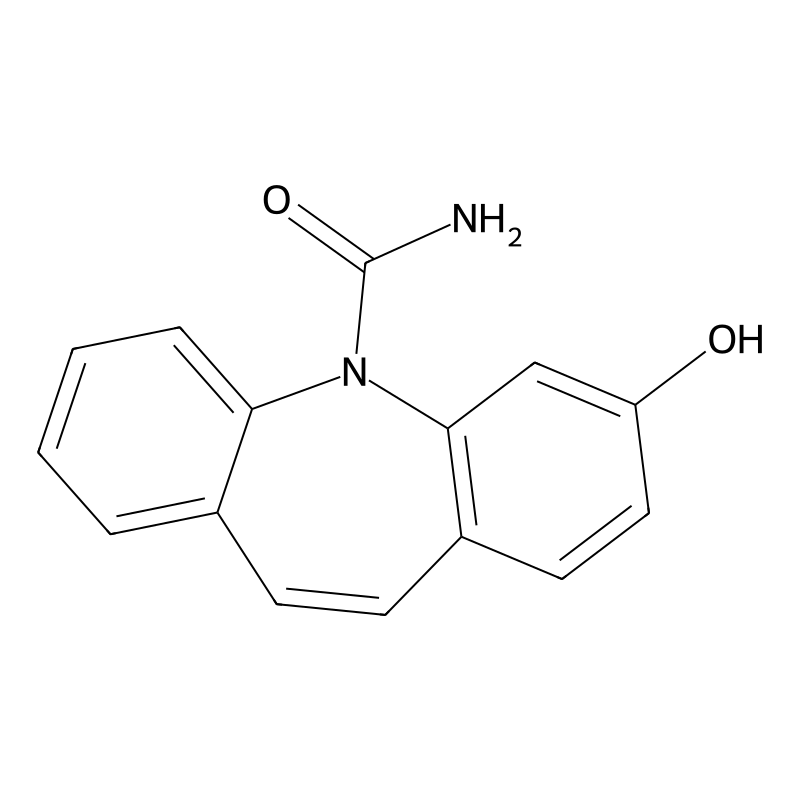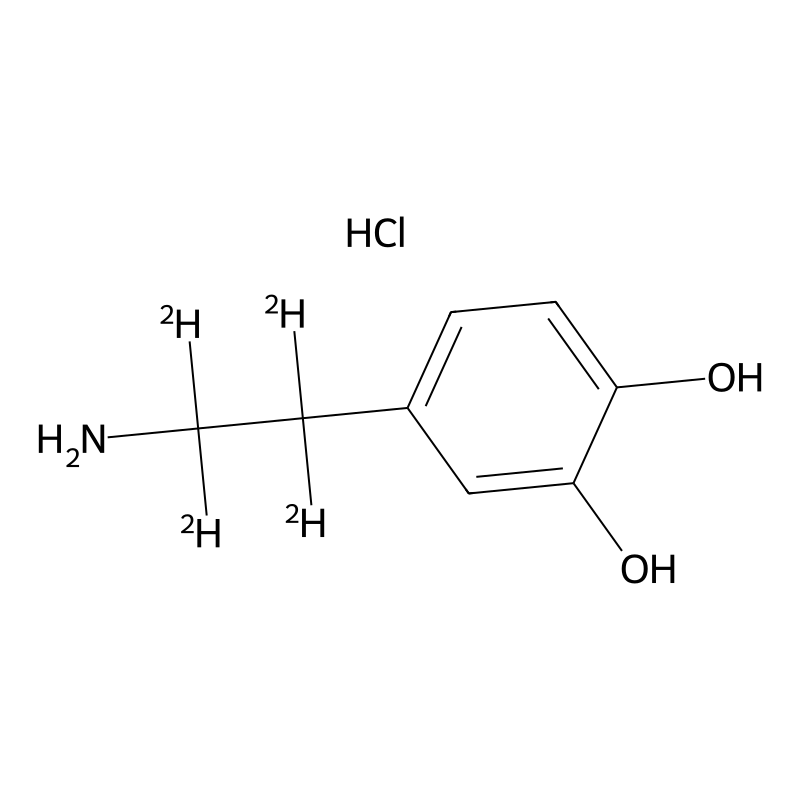Chromatography Standards
CAS No.:2682-20-4
Molecular Formula:C4H5NOS
Molecular Weight:115.16 g/mol
Availability:
In Stock
CAS No.:138-59-0
Molecular Formula:C7H10O5
Molecular Weight:174.15 g/mol
Availability:
In Stock
CAS No.:89-83-8
Molecular Formula:C10H14O
Molecular Weight:150.22 g/mol
Availability:
In Stock
CAS No.:68011-67-6
Molecular Formula:C15H12N2O2
Molecular Weight:252.27 g/mol
Availability:
In Stock
CAS No.:64-19-7
Molecular Formula:C2H4O2
C2H4O2
CH3COOH
C2H4O2
CH3COOH
Molecular Weight:60.05 g/mol
Availability:
In Stock
CAS No.:203633-19-6
Molecular Formula:C8H12ClNO2
Molecular Weight:193.66 g/mol
Availability:
In Stock





